molecular formula C20H20N2 B080839 1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine CAS No. 15017-02-4

1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine

Cat. No.: B080839
CAS No.: 15017-02-4
M. Wt: 288.4 g/mol
InChI Key: MDZBMZIJIUEQJS-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N’-bis(2-methylphenyl)-: is an organic compound with the molecular formula C20H20N2 N,N’-Bis(2-methylphenyl)-1,4-benzenediamine . This compound is primarily used as an antioxidant in the rubber industry, where it helps to prevent the aging and degradation of rubber products .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- involves the condensation of ortho-toluidine and aniline in the presence of a catalyst such as iron trichloride . The reaction is typically carried out in a condensation reaction still, where the raw materials are mixed and heated under controlled conditions. The process involves several steps, including washing, distillation, sedimentation, and pelletizing .

Industrial Production Methods:

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high purity and yield. The raw materials are carefully measured and mixed, and the reaction conditions are closely monitored to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like and are employed.

Major Products:

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- involves its participation in organic reactions such as nucleophilic aromatic substitution and oxidative coupling . These reactions enable the formation of complex molecular structures. The compound acts as a chemical intermediate, facilitating the creation of diverse organic molecules .

Comparison with Similar Compounds

  • N,N’-Bis(1-methylheptyl)-1,4-benzenediamine
  • N,N’-Bis(2-methylpropyl)-1,4-benzenediamine
  • N-(2-Methylbenzyl)-N’-phenyl-1,4-benzenediamine

Comparison:

1,4-Benzenediamine, N,N’-bis(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits superior antioxidant properties, making it particularly valuable in the rubber industry .

Properties

CAS No.

15017-02-4

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

1-N,4-N-bis(2-methylphenyl)benzene-1,4-diamine

InChI

InChI=1S/C20H20N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14,21-22H,1-2H3

InChI Key

MDZBMZIJIUEQJS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C

Canonical SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)NC3=CC=CC=C3C

15017-02-4

physical_description

OtherSolid

Origin of Product

United States

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